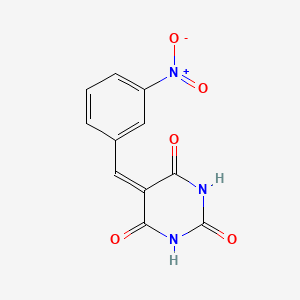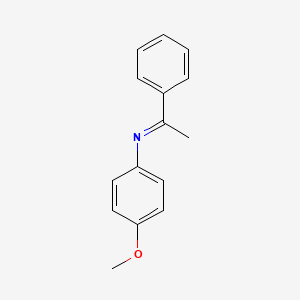
1-Chloro-2-(ethylsulfinyl)ethane
Übersicht
Beschreibung
1-Chloro-2-(ethylsulfinyl)ethane is an organic compound with the molecular formula C4H9ClOS It is a derivative of ethane, where one hydrogen atom is replaced by a chlorine atom and another hydrogen atom is replaced by an ethylsulfinyl group
Wirkmechanismus
Mode of Action
It’s known that similar compounds can cause oxidative stress and mitochondrial dysfunction .
Biochemical Pathways
It’s known that similar compounds can cause significant changes in cellular metabolism and induce oxidative stress .
Pharmacokinetics
It’s known that similar compounds can have significant systemic effects .
Result of Action
It’s known that similar compounds can cause significant cellular damage and induce oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2-(ethylsulfinyl)ethane. For instance, a bifunctional catalyst was shown to catalyze the oxidation of 2-chloroethyl ethyl sulfide (a similar compound) to 2-chloroethyl ethyl sulfoxide under visible light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(ethylsulfinyl)ethane can be synthesized through the oxidation of 2-chloroethyl ethyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to yield the sulfoxide derivative .
Industrial Production Methods: These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(ethylsulfinyl)ethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form 1-chloro-2-(ethylsulfonyl)ethane.
Reduction: It can be reduced back to 2-chloroethyl ethyl sulfide.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Oxidation: 1-Chloro-2-(ethylsulfonyl)ethane.
Reduction: 2-Chloroethyl ethyl sulfide.
Substitution: Corresponding alcohols or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(ethylsulfinyl)ethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular responses.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative damage.
Industry: It is used in the development of new materials and chemical processes, particularly those involving selective oxidation reactions
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(ethylsulfonyl)ethane: This compound is the oxidized form of 1-chloro-2-(ethylsulfinyl)ethane and shares similar chemical properties.
2-Chloroethyl ethyl sulfide: This is the reduced form and serves as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This dual reactivity makes it a versatile compound in various chemical and biological applications .
Eigenschaften
IUPAC Name |
1-chloro-2-ethylsulfinylethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClOS/c1-2-7(6)4-3-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRCTSGLFLUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950679 | |
| Record name | 1-Chloro-2-(ethanesulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27998-62-5 | |
| Record name | 2-Chloroethyl ethyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27998-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-2-(ethylsulfinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027998625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-(ethanesulfinyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2-(ethanesulfinyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-chloroethyl ethyl sulfoxide (CEESO) is the primary oxidation product of 2-chloroethyl ethyl sulfide (CEES), a common simulant for sulfur mustard (HD), a highly toxic chemical warfare agent. [, , , , , , , , , , , , , , , , , , , ] Numerous studies focus on efficiently and selectively oxidizing CEES to CEESO, rendering it significantly less toxic. [, , , , , , ]
ANone: The molecular formula of CEESO is C4H9ClOS, and its molecular weight is 140.63 g/mol.
A: Common analytical techniques for identifying and quantifying CEESO include gas chromatography (GC), often coupled with mass spectrometry (GC-MS), and 1H nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]
ANone: Several catalytic strategies have been explored, including:
- Metal-organic frameworks (MOFs): MOFs like NU-1000, MIL-101(Cr), and PCN-222/MOF-545 have shown promising results in catalyzing the photooxidation of CEES to CEESO. [, , , , , , ] These materials can generate singlet oxygen (1O2) under LED or UV irradiation, facilitating the selective oxidation process. [, , , ]
- Polyoxometalates (POMs): Various POM-based catalysts, including those modified with organic ligands and intercalated into layered double hydroxides (LDHs), have demonstrated effectiveness in oxidizing CEES to CEESO. [, , , , ]
- Porphyrin-based catalysts: Porphyrin-containing polymers, MOFs, and nanocages have been investigated for their ability to catalyze the photooxidation of CEES. [, , , , ] These catalysts generate reactive oxygen species (ROS), including singlet oxygen (1O2) and superoxide ions (O2•-), which contribute to CEES oxidation. [, ]
A: The choice of catalyst, oxidant, solvent, and reaction conditions significantly influences the selectivity of CEES oxidation. For instance, some catalysts and reaction conditions might lead to the formation of the less desirable, more toxic product, 2-chloroethyl ethyl sulfone (CEESO2). [, , , , ] Researchers aim to maximize the selectivity towards CEESO while minimizing the formation of CEESO2.
ANone: The efficiency of CEES detoxification is typically evaluated by:
ANone: While specific computational studies focusing on CEES oxidation mechanisms were not detailed in the provided abstracts, computational chemistry could play a vital role in understanding the interaction of CEES with various catalysts, predicting reaction pathways, and designing more efficient catalytic systems.
ANone: Continued research is crucial to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)



![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)

